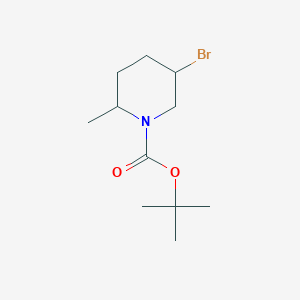

Tert-butyl 5-bromo-2-methylpiperidine-1-carboxylate

Description

tert-Butyl 5-bromo-2-methylpiperidine-1-carboxylate (CAS: 2227802-97-1) is a brominated piperidine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₁H₂₀BrNO₂, and it features a piperidine ring substituted with a bromine atom at position 5, a methyl group at position 2, and a tert-butyloxycarbonyl (Boc) group at the nitrogen . This compound is widely utilized in pharmaceutical and organic synthesis as an intermediate, particularly in reactions requiring regioselective bromination or subsequent cross-coupling transformations. Its stereochemical configuration, specified as (2R,5S) in the racemic form, is critical for applications in enantioselective synthesis .

Properties

Molecular Formula |

C11H20BrNO2 |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

tert-butyl 5-bromo-2-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

KQBDOEZHYOWSKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-methylpiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by esterification. One common method involves the reaction of 2-methylpiperidine with bromine to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Ester Hydrolysis: The major product is 5-bromo-2-methylpiperidine-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-bromo-2-methylpiperidine-1-carboxylate has been studied for its potential therapeutic applications, primarily due to its structural features that allow interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 10 | Apoptosis induction |

| Study B | A549 (lung cancer) | 15 | Cell cycle arrest |

| Study C | HeLa (cervical cancer) | 12 | Caspase activation |

Antimicrobial Properties

The compound has also shown efficacy against various bacterial strains, suggesting its potential as a lead compound for new antibiotics.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine atom can be substituted or eliminated to create a variety of derivatives.

Synthesis of Derivatives

The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Table 3: Synthesis Reactions

| Reaction Type | Reagent Used | Product |

|---|---|---|

| Nucleophilic substitution | Sodium azide | Tert-butyl 5-azido-2-methylpiperidine-1-carboxylate |

| Reduction | Lithium aluminum hydride | Tert-butyl 5-amino-2-methylpiperidine-1-carboxylate |

Anticancer Activity Case Study

A notable study investigated the effects of this compound on breast cancer cells (MCF-7). The researchers treated the cells with varying concentrations of the compound and assessed cell viability using an MTT assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Antimicrobial Efficacy Case Study

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values comparable to traditional antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and tert-butyl ester group contribute to its reactivity and ability to form stable intermediates. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Functional Group Impact

- Bromine vs. Hydroxyl: The bromine substituent in the target compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the hydroxyl group in the analogue (C₁₁H₂₁NO₃) increases polarity and hydrogen-bonding capacity, making it suitable for solubility-driven applications .

- Pyridine vs. Piperidine : The pyridine-containing derivative (C₁₇H₂₃BrN₂O₃) introduces aromaticity and basicity, altering electronic properties and expanding utility in metal coordination or as a directing group .

- Aromatic vs. Aliphatic Substituents: The bromo-methoxyphenyl variant (C₁₈H₂₅BrNO₃) incorporates an aromatic ring, enabling π-π stacking interactions in drug-receptor binding .

Stereochemical Considerations

The (2R,5S) configuration in both the target compound and its hydroxyl analogue (C₁₁H₂₁NO₃) underscores the importance of stereochemistry in biological activity. For instance, enantiopure forms are often required for selective inhibition of enzymes or receptors .

Biological Activity

Tert-butyl 5-bromo-2-methylpiperidine-1-carboxylate is a compound of interest due to its potential applications in biological research and pharmaceuticals. Its unique structure, featuring a piperidine ring and a bromine substituent, lends itself to various biological activities, making it a valuable probe in enzyme activity studies and other biochemical investigations.

Chemical Structure

The compound can be described by the following chemical formula:

- Molecular Formula: CHBrNO

- Molecular Weight: 274.16 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Piperidine Ring: Cyclization reactions using nitrogen-containing precursors.

- Bromination: Introduction of the bromine atom via reagents such as N-bromosuccinimide (NBS).

- Esterification: Use of tert-butyl alcohol with an acid catalyst to form the ester group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom and the tert-butyl ester group enhances its reactivity and binding affinity, potentially allowing it to act as an inhibitor or modulator of various enzymes or receptors involved in biochemical pathways.

Research Applications

This compound has been employed in several research contexts:

- Enzyme Activity Studies: It serves as a probe to investigate enzyme mechanisms and pathways, particularly in metabolic processes.

- Anticancer Research: Studies have indicated that derivatives of piperidine compounds can exhibit anticancer properties, suggesting potential applications for this compound in cancer therapy .

- Neuropharmacology: The compound's structure may allow it to interact with neurotransmitter systems, warranting exploration in neuropharmacological contexts.

Case Studies

Several studies highlight the compound's biological relevance:

- Enzyme Inhibition Studies:

- Anticancer Activity:

- Neurotransmitter Interaction:

Summary of Biological Activities

Synthesis Overview

| Step | Description |

|---|---|

| Ring Formation | Cyclization from nitrogen precursors |

| Bromination | Use of NBS for bromine introduction |

| Esterification | Reaction with tert-butyl alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.